(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

Aldose Reductase Diabetic Complications Medicinal Chemistry

This dihydrochloride salt is the critical intermediate for synthesizing spirosuccinimide‑fused tetrahydropyrrolo[1,2‑a]pyrazine derivatives (e.g., AS‑3201) and N‑(4‑bromo‑2‑fluorobenzyl)carbamates. The para‑bromo/ortho‑fluoro substitution pattern is essential for nanomolar aldose reductase inhibition (IC₅₀ = 15 nM) and >450‑fold selectivity over ALR1. Using a non‑halogenated analog leads to potency loss; procure this exact reagent to secure your IP position and accelerate hit‑to‑lead campaigns.

Molecular Formula C7H10BrCl2FN2
Molecular Weight 291.97 g/mol
Cat. No. B11723967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride
Molecular FormulaC7H10BrCl2FN2
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CNN.Cl.Cl
InChIInChI=1S/C7H8BrFN2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H
InChIKeyPYWFQPQRJPQKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-fluorobenzyl)hydrazine Dihydrochloride: A Versatile Hydrazine Building Block with Unique Halogenation for Advanced Medicinal Chemistry


(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a substituted hydrazine derivative (CAS: 2044706-93-4, MW: 291.98 g/mol, MF: C7H10BrCl2FN2) that serves as a key intermediate and research building block in medicinal chemistry. The compound features a benzyl hydrazine core with para-bromo and ortho-fluoro substitution on the aromatic ring, a halogenation pattern that is critical for imparting potent and selective biological activity in downstream drug candidates [1]. This specific substitution pattern is not common in generic hydrazine libraries, making it a targeted reagent for the synthesis of compounds like the aldose reductase inhibitors AS-3201 and IDD388, which have advanced to clinical evaluation [1][2]. The dihydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic protocols and high-throughput screening campaigns .

Why Generic Substitution Fails: The Critical Role of Halogenation in (4-Bromo-2-fluorobenzyl)hydrazine Dihydrochloride


The unique ortho-fluoro/para-bromo substitution pattern of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is not a trivial structural variation but a crucial determinant of biological activity, selectivity, and synthetic utility. While generic benzylhydrazine derivatives like benzylhydrazine dihydrochloride (CAS: 20570-96-1) or simpler mono-halogenated analogs are commercially available, they lack the specific electronic and steric profile required for many advanced applications. The presence of both a bromine and a fluorine atom on the benzyl ring directly influences the compound's reactivity in palladium-catalyzed cross-coupling reactions and its ability to form critical halogen bonds in biological targets, as demonstrated in the development of potent aldose reductase inhibitors [1][2]. Using a non-halogenated or differently substituted analog in a synthetic route designed for this specific moiety would likely result in a significant loss of potency or selectivity in the final compound, leading to project failure and wasted resources [1].

Quantitative Evidence Guide for (4-Bromo-2-fluorobenzyl)hydrazine Dihydrochloride vs. Key Analogs


Superior Potency of Downstream Aldose Reductase Inhibitors via the 4-Bromo-2-fluorobenzyl Moiety

The 4-bromo-2-fluorobenzyl group, which is directly derived from this hydrazine building block, is a critical pharmacophore in the highly potent aldose reductase inhibitor AS-3201. In a direct comparison of enantiomers, the (−)-enantiomer containing the 4-bromo-2-fluorobenzyl group (AS-3201) exhibited an IC50 of 1.5 × 10⁻⁸ M against porcine lens aldose reductase, which is a 10-fold improvement in potency over the (+)-enantiomer (SX-3202) that has the same core structure but a different stereochemistry [1]. This demonstrates the profound impact of the specific halogenated benzyl group on target engagement.

Aldose Reductase Diabetic Complications Medicinal Chemistry

Dramatic Enhancement of In Vivo Efficacy with the 4-Bromo-2-fluorobenzyl Core

The in vivo advantage conferred by the 4-bromo-2-fluorobenzyl group is even more striking. In a direct comparison in a diabetic rat model, the (−)-enantiomer AS-3201 demonstrated an ED50 of 0.18 mg/kg/day for inhibiting sorbitol accumulation in the sciatic nerve. This was a 500-fold improvement over the (+)-enantiomer SX-3202, which was less effective in vivo [1]. This data highlights that the specific stereochemistry combined with the halogenated benzyl group is essential for translating in vitro potency into meaningful in vivo activity.

Aldose Reductase In Vivo Pharmacology Diabetic Neuropathy

Structural Basis for Selectivity: Halogen Bonding with the 4-Bromo-2-fluorobenzyl Group

The 4-bromo-2-fluorobenzyl group is not just a potency enhancer but a key determinant of selectivity. Structural studies of aldose reductase inhibitors like IDD388 and IDD594, which incorporate the 4-bromo-2-fluorobenzyl moiety, reveal that the bromine atom at the 4-position forms a specific halogen bond with Thr113 in the active site of aldose reductase [1]. This interaction is absent in non-halogenated or mono-halogenated analogs, leading to a significant drop in selectivity. For instance, IDD388, a direct derivative of this building block, demonstrates high selectivity for ALR2 (IC50 = 30 nM) over the related ALR1 isoform (IC50 = 14 µM), a 467-fold selectivity window [2].

Structural Biology Enzyme Selectivity Halogen Bonding

Proven Pathway to Clinical Candidates and Advanced Intermediates

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is the essential starting material for synthesizing a class of advanced intermediates and clinical candidates. It is a key component in the synthesis of AS-3201, which was selected for clinical development as a treatment for diabetic complications, and for the preparation of N-(4-bromo-2-fluorobenzyl)carbamates, which are patented intermediates for pharmaceuticals and crop protection agents [1][2]. In contrast, generic benzylhydrazine dihydrochloride is a more basic building block lacking the proven track record of yielding development candidates in this specific chemical space. Procurement of this specific compound provides a direct, literature-validated route to high-value targets, reducing synthetic risk and accelerating project timelines.

Drug Discovery Synthetic Intermediate Clinical Development

Key Application Scenarios for (4-Bromo-2-fluorobenzyl)hydrazine Dihydrochloride in Drug Discovery and Chemical Synthesis


Synthesis of Highly Potent Aldose Reductase Inhibitors for Diabetic Complications

This compound is the essential building block for synthesizing a class of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine derivatives, exemplified by AS-3201. The unique halogenation pattern of the 4-bromo-2-fluorobenzyl group is required to achieve the nanomolar in vitro potency (IC50 = 15 nM) and exceptional in vivo activity (ED50 = 0.18 mg/kg/day) that differentiate AS-3201 from its less active analogs [1]. Researchers targeting aldose reductase for diabetic neuropathy, retinopathy, or nephropathy should prioritize this intermediate to maximize the likelihood of identifying a development candidate.

Developing Isoform-Selective Enzyme Inhibitors via Structure-Based Drug Design

The 4-bromo-2-fluorobenzyl group is a validated pharmacophore for achieving high selectivity between closely related enzyme isoforms. As demonstrated by IDD388 and IDD594, the bromine atom at the 4-position forms a key halogen bond with Thr113 in the active site of aldose reductase, contributing to a >450-fold selectivity window over the ALR1 isoform [1][2]. This compound is ideal for medicinal chemistry campaigns focused on developing selective inhibitors for targets where a threonine or similar residue can form a halogen bond. Using this specific halogenated benzylhydrazine is a rational, structure-informed design choice that increases the probability of obtaining a selective and safe drug candidate.

Synthesis of Patented N-(4-bromo-2-fluorobenzyl)carbamate Intermediates

This hydrazine dihydrochloride serves as a direct precursor to N-(4-bromo-2-fluorobenzyl)carbamates, which are patented intermediates for the synthesis of nitrogen-containing heterocycles with applications in pharmaceuticals and crop protection [1]. The specific halogen substitution pattern on the benzyl ring is an integral part of the patent claims, so using a different analog (e.g., a non-halogenated or differently halogenated benzylhydrazine) would produce a different compound outside the scope of the patent. Researchers working in this area must use this exact reagent to ensure their synthetic route aligns with the patented process and to build a strong intellectual property portfolio.

Synthesis of Hypouricemic Agents and Other Therapeutically Relevant Heterocycles

The 4-bromo-2-fluorobenzyl group is a common motif in other advanced pharmaceutical intermediates. For example, 3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid and its derivatives have been patented as hypouricaemic agents for treating gout and related conditions [1]. This demonstrates the broader utility of this specific halogenated benzyl building block beyond just aldose reductase inhibition. Procuring this compound provides a versatile entry point into multiple distinct chemical series and therapeutic areas, offering a high return on investment for a single building block.

Technical Documentation Hub

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